![molecular formula C14H18BNO2 B1312339 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 388116-27-6](/img/structure/B1312339.png)
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
The compound is a derivative of indole with a boronic ester group attached at the 4-position . The boronic ester group is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through borylation reactions . For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was synthesized using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FT-IR, 1H NMR, 13C NMR, and MS spectroscopies . X-ray diffraction has also been used to determine the single crystal structure of these compounds .Chemical Reactions Analysis
The boronic ester group in similar compounds is often involved in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
Similar compounds have been described as solid at 20°C, with a melting point of around 170°C . They are typically insoluble in water .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized derivatives of "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole," focusing on their structural confirmation through techniques such as FT-IR, NMR spectroscopy, mass spectrometry (MS), and X-ray diffraction. DFT studies complement these structural analyses by predicting molecular structures and properties, which are consistent with experimental findings (Liao et al., 2022); (Wu et al., 2021).
Fluorescent Probes
Derivatives of "this compound" have been applied in the synthesis of novel near-infrared fluorescent probes. These probes have potential applications in detecting benzoyl peroxide in real samples and imaging in living cells and zebrafish, demonstrating the versatility of these compounds in bioanalytical chemistry (Tian et al., 2017).
Advanced Materials Synthesis
The compound and its derivatives serve as intermediates in the synthesis of materials with potential applications in electronics and photonics. For example, they have been used in the synthesis of electron transport materials and their key intermediates, highlighting their importance in the development of new materials for electronic devices (Xiangdong et al., 2017).
Urease Inhibitors
Research has also explored the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity. This suggests potential applications of these compounds in the design of new therapeutic agents (Nazir et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Indole-4-boronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The mode of action of Indole-4-boronic acid pinacol ester involves its interaction with a metal catalyst, typically palladium, in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as Indole-4-boronic acid pinacol ester) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which Indole-4-boronic acid pinacol ester participates, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The reaction is widely applied due to its mild and functional group tolerant conditions .
Pharmacokinetics
It’s known that boronic esters, such as pinacol boronic esters, can be converted to a mixture of organotrifluoroborate and pinacol . This conversion could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound . It’s also important to note that the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of Indole-4-boronic acid pinacol ester in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of Indole-4-boronic acid pinacol ester is influenced by environmental factors. For instance, the compound should be stored in a cool, dry, well-ventilated area away from incompatible substances . Additionally, the reaction rate of the compound is strongly influenced by the pH of the environment .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCIXBBEUHMLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462343 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
388116-27-6 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic process described in the research for Indole-4-boronic acid, pinacol ester?
A1: While the abstract focuses on the synthesis of a related compound, 7-aza-indol-5-boronic acid, pinacol ester, it states that the process is applicable to other heterocyclic borate compounds, including "pinacol ester synthesis of 7-azaindole-4-boronic acid" []. This suggests that a similar synthetic route, involving the reaction of a halogenated indole precursor with trimethyl borate and subsequent treatment, could be employed to synthesize Indole-4-boronic acid, pinacol ester. This highlights the potential broader applicability of the described method for obtaining similar boronic acid compounds.
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